molecular formula C22H21ClFN3O2 B11375390 N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11375390
M. Wt: 413.9 g/mol
InChI Key: JGKUDHQQZDQGNE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an indole moiety, and a chlorinated phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Indole Moiety: This step may involve coupling reactions, such as Suzuki or Stille coupling, to attach the indole group to the pyrrolidine ring.

    Chlorination and Methylation of the Phenyl Group: These steps are usually carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.

    Final Coupling: The final step involves coupling the chlorinated and methylated phenyl group with the indole-pyrrolidine intermediate under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, or Heck reactions, forming new carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern on the phenyl or indole rings.

    Other Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents can be compared in terms of their chemical reactivity and biological activity.

    Indole Derivatives: Compounds containing the indole moiety can be compared to understand the influence of the indole group on the overall properties of the compound.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClFN3O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21ClFN3O2/c1-13-2-3-16(23)9-20(13)26-22(29)15-8-21(28)27(12-15)7-6-14-11-25-19-5-4-17(24)10-18(14)19/h2-5,9-11,15,25H,6-8,12H2,1H3,(H,26,29)

InChI Key

JGKUDHQQZDQGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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